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Compound of Interest

Compound Name: Benzamide, 3-bromo-2-nitro-
CAS No.: 1261758-81-9
Cat. No.: B3228146
Get Quote
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Technical Guide for Medicinal Chemistry & Drug Development

Part 1: Executive Summary & Chemical Identity

3-Bromo-2-nitrobenzamide (CAS: 1261758-81-9) is a highly functionalized aromatic building
block used primarily in the synthesis of polycyclic heterocycles and PARP (Poly (ADP-ribose)
polymerase) inhibitor pharmacophores.[1] Its structure is characterized by a "vicinal triad"
substitution pattern—an amide, a nitro group, and a bromine atom on contiguous carbons. This
arrangement creates a unique electronic environment where the nitro group activates the
adjacent bromine toward nucleophilic substitution (SNAr) while simultaneously serving as a
latent nucleophile (upon reduction) for cyclization reactions.

Chemical Profile
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Property Data

IUPAC Name 3-Bromo-2-nitrobenzamide
CAS Number 1261758-81-9

Molecular Formula C7H5BrN203

Molecular Weight 245.03 g/mol

Appearance Pale yellow to off-white solid

~0.8 - 1.2 (Lipophilic, amenable to CNS

Predicted LogP .
penetration)

2 Donors (Amide NH2), 3 Acceptors (NO2,

H-Bond Donors/Acceptors
C=0)

Rotatable Bonds 2 (Amide C-N, Nitro C-N)

Part 2: Structural Analysis & Reactivity Logic
The "Vicinal Triad" Activation

The reactivity of 3-bromo-2-nitrobenzamide is defined by the ortho-effect of the nitro group.

» Electronic Activation: The nitro group at position 2 is strongly electron-withdrawing (-1, -M
effects). This significantly lowers the electron density at the adjacent C3 position, making the
C-Br bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

o Steric Environment: The molecule is sterically crowded. The nitro group is twisted out of
planarity with the benzene ring to minimize repulsion with the amide and bromine. This non-
planar conformation can be exploited to control regioselectivity in binding pockets (e.g.,
PARP active sites).

Strategic Synthetic Utility

This compound serves as a "linchpin” intermediate. It allows for divergent synthesis:

o Path A (SNAr): Displacement of Bromine by amines or thiols before nitro reduction.
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o Path B (Reductive Cyclization): Reduction of the nitro group to an aniline, followed by
condensation with the amide (or external electrophiles) to form Quinazolin-4(3H)-ones.

Part 3: Experimental Protocols
Protocol A: Synthesis of 3-Bromo-2-Nitrobenzamide

Rationale: Direct amidation of the carboxylic acid precursor via an acid chloride intermediate
ensures high yield and purity compared to coupling reagents which may struggle with the steric
hindrance of the ortho-nitro group.

Reagents:

3-Bromo-2-nitrobenzoic acid (1.0 eq)

Thionyl chloride (SOCI2) (5.0 eq) or Oxalyl chloride (1.2 eq) with DMF cat.

Ammonium hydroxide (NH40OH, 28% aq) or Ammonia gas.

Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology:

Activation: In a flame-dried round-bottom flask under Argon, suspend 3-bromo-2-nitrobenzoic
acid (10 mmol) in anhydrous DCM (50 mL).

e Chlorination: Add Thionyl chloride (50 mmol) dropwise. Heat to reflux for 3 hours. Monitor by
TLC (conversion of acid to acyl chloride).

o Checkpoint: The solution should turn clear as the acid chloride forms.

o Evaporation: Remove solvent and excess SOCI2 under reduced pressure. Co-evaporate
with toluene (2x) to remove trace acid traces.

o Amidation: Dissolve the crude acyl chloride in dry DCM (30 mL) and cool to 0°C.

e Quench: Slowly add aqueous NH40OH (20 mL) or bubble NH3 gas for 15 minutes. A
precipitate will form immediately.
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« |solation: Filter the solid, wash with cold water (to remove NH4CI) and hexanes. Dry under

vacuum.[2]

o Yield: Typically 85-95%.

Protocol B: SNAr Displacement (Cysteine/Amine
Targeting)

Rationale: The 2-nitro group activates the 3-bromo position, allowing displacement by
nucleophiles without transition metal catalysis (catalyst-free).

Setup: Dissolve 3-bromo-2-nitrobenzamide (1.0 eq) in DMF or DMSO.

Nucleophile Addition: Add the amine or thiol (1.2 eq) and a base (K2CO3 or DIPEA, 2.0 eq).

Reaction: Heat to 60-80°C for 4-12 hours.

o Note: Thiols (like Cysteine derivatives) react faster than amines due to higher

nucleophilicity.

Workup: Dilute with water, extract with Ethyl Acetate. The product is the 3-substituted-2-
nitrobenzamide.

Part 4: Reaction Pathways & Visualization

The following diagram illustrates the divergent synthetic pathways available from the 3-bromo-

2-nitrobenzamide scaffold.
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Caption: Divergent synthetic utility of 3-bromo-2-nitrobenzamide. Path Red (Green) leads to
quinazolinone scaffolds; Path SNAr (Red) exploits the nitro-activated bromine displacement.

Part 5: Medicinal Chemistry Applications[3][4]
PARP Inhibitor Pharmacophore

Poly(ADP-ribose) polymerase (PARP) inhibitors typically require a benzamide moiety to form
hydrogen bonds with Gly863 and Ser904 in the PARP catalytic domain.

» Role of 3-Bromo-2-Nitrobenzamide: It serves as a precursor to 2-substituted-3-
aminobenzamides or quinazolinone analogs (similar to Olaparib/Rucaparib cores).

e The bromine atom provides a handle for Suzuki-Miyaura coupling to attach the "tail" region of
the inhibitor, which extends into the hydrophobic pocket of the enzyme.

Cysteine Targeting (Covalent Probes)
While less reactive than

-haloketones, the 3-bromo-2-nitro scaffold can act as a "tunable" electrophile for covalent
modification of non-catalytic cysteine residues in proteins. The electron-withdrawing nitro group
modulates the reactivity of the C-Br bond, allowing for selective targeting of hyper-reactive
cysteines over lysines.

Part 6: Safety & Stability

» Stability: Stable at room temperature.[3] Avoid strong bases which may hydrolyze the amide.
e Hazards:
o Nitro Compounds: Potential explosion hazard if heated under confinement.

o Skin/Eye Irritant: Brominated aromatics are often lachrymators or skin sensitizers. Handle
in a fume hood.

» Storage: Store in a cool, dry place under inert atmosphere (Argon) to prevent hydrolysis or
photo-degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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